![molecular formula C9H5F3N2O2 B1312884 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid CAS No. 2107-39-3](/img/structure/B1312884.png)
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives. The trifluoromethyl group (-CF3) attached to the benzimidazole ring imparts unique chemical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, where it binds to the heme iron atom, affecting the enzyme’s activity . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . The compound also impacts cellular functions such as proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its trifluoromethyl and carboxylic acid groups. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble for excretion . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is transported across cell membranes by passive diffusion and active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution characteristics are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors for the trifluoromethylation process can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antihypertensive Activity
Recent studies have demonstrated that derivatives of 5-(trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid exhibit notable antihypertensive effects. For example, a series of synthesized compounds were evaluated for their ability to lower blood pressure. The results indicated that certain derivatives significantly reduced blood pressure compared to standard treatments, suggesting potential as angiotensin II antagonists .
Compound | Yield (%) | Activity |
---|---|---|
4'-(5-Bromo-6-methyl-2-trifluoromethyl-benzoimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid | 65% | High |
1-(2'-Carboxy-biphenyl-4-ylmethyl)-6-methyl-2-trifluoromethyl-3H-benzoimidazole-5-carboxylic acid | 73% | Moderate |
Cancer Treatment
The compound has also been studied for its interaction with cancer-related pathways. Specifically, it has been shown to inhibit the MICAL2 protein, which is involved in cytoskeleton dynamics and is overexpressed in various cancers. In vitro studies indicated that treatment with this compound led to significant reductions in cell proliferation in human dermal microvascular endothelial cells and renal cell adenocarcinoma cells .
Cell Type | Concentration (μM) | Proliferation Reduction (%) |
---|---|---|
HMEC-1 | 10 | 70 |
786-O | 10 | 35 |
Neuropharmacology
Another promising application is in the treatment of neurodegenerative disorders. Compounds based on benzimidazole structures have been explored for their potential to alleviate symptoms associated with sundown syndrome, a condition affecting individuals with dementia. The pharmacological profiles suggest these compounds may enhance cognitive function and reduce anxiety-related behaviors .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism by which it exerts its pharmacological effects often involves modulation of specific protein targets or pathways relevant to disease states.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.
4,5-Difluoroimidazoles: Fluorinated imidazole derivatives with different substitution patterns and properties.
Uniqueness
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Biological Activity
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.
Chemical Structure and Properties
This compound (CAS Number: 2107-39-3) features a trifluoromethyl group attached to a benzimidazole ring, enhancing its lipophilicity and metabolic stability. This structural configuration contributes to its interaction with various biological targets, making it a versatile compound in pharmaceutical research.
Interaction with Enzymes
The compound has shown notable interactions with cytochrome P450 enzymes, where it binds to the heme iron atom. This interaction can influence enzyme activity, potentially leading to alterations in drug metabolism and efficacy. Additionally, it has been implicated in modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
Cellular Effects
In vitro studies indicate that this compound exhibits anti-inflammatory and anticancer properties. For instance, at low doses, it has demonstrated beneficial effects in reducing inflammation and inhibiting cancer cell proliferation .
The mechanism of action involves binding to specific biomolecules through its trifluoromethyl and carboxylic acid groups. This can lead to either inhibition or activation of target enzymes, depending on the context of the interaction.
Metabolic Pathways
The compound is primarily metabolized in the liver via cytochrome P450 enzymes, which introduce hydroxyl groups, enhancing water solubility for excretion. The metabolic pathways can yield various products depending on the reaction conditions.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. It has shown activity against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Escherichia coli | 3.9 µg/mL |
Candida albicans | 3.9 µg/mL |
These findings suggest that this compound may be effective against antibiotic-resistant strains .
Anticancer Activity
The anticancer efficacy of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values observed for different derivatives indicate promising cytotoxic effects:
Compound | IC50 (µM) |
---|---|
5-(Trifluoromethyl)-1H-benzimidazole derivative | 25.72 ± 3.95 |
Standard anticancer drug (e.g., Doxorubicin) | 0.31 |
These results underscore the potential of this compound as a lead in anticancer drug development .
Case Studies
Several case studies have documented the therapeutic applications of benzimidazole derivatives:
- Study on Antimicrobial Resistance : A study demonstrated that derivatives of benzimidazoles exhibited significant activity against MRSA strains, highlighting their potential as alternatives to conventional antibiotics .
- Anti-Cancer Efficacy : In vivo studies showed that treatment with certain benzimidazole derivatives resulted in reduced tumor growth in mouse models, supporting their development as anticancer agents .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZCURJVWLZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469925 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-39-3 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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